molecular formula C11H22N2S3 B10830739 (Diethylthiocarbamoyl)methylene diethylcarbamodithioate

(Diethylthiocarbamoyl)methylene diethylcarbamodithioate

Cat. No.: B10830739
M. Wt: 278.5 g/mol
InChI Key: CNCIYWYBJUTHQW-UHFFFAOYSA-N
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Description

(DIETHYLTHIOCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE is an organosulfur compound known for its unique chemical properties and applications. It is a pale yellow, water-soluble salt that is often used in various industrial and scientific applications due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :

CS2+HN(C2H5)2+NaOHNaS2CN(C2H5)2+H2O\text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} CS2​+HN(C2​H5​)2​+NaOH→NaS2​CN(C2​H5​)2​+H2​O

Industrial Production Methods: Industrial production of (DIETHYLTHIOCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often crystallized from water as the trihydrate form .

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form disulfides.

2NaS2CN(C2H5)2+I2(S2CN(C2H5)2)2+2NaI2 \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{I}_2 \rightarrow (\text{S}_2\text{CN(C}_2\text{H}_5)_2)_2 + 2 \text{NaI} 2NaS2​CN(C2​H5​)2​+I2​→(S2​CN(C2​H5​)2​)2​+2NaI

2NaS2CN(C2H5)2+CH2Cl2CH2(S2CN(C2H5)2)2+2NaCl2 \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{CH}_2(\text{S}_2\text{CN(C}_2\text{H}_5)_2)_2 + 2 \text{NaCl} 2NaS2​CN(C2​H5​)2​+CH2​Cl2​→CH2​(S2​CN(C2​H5​)2​)2​+2NaCl

Common Reagents and Conditions:

    Oxidation: Iodine is commonly used as an oxidizing agent.

    Substitution: Dichloromethane is used for alkylation reactions.

Major Products:

    Oxidation: Thiuram disulfide.

    Substitution: Alkylated derivatives of the original compound.

Comparison with Similar Compounds

  • Sodium diethyldithiocarbamate
  • Diethylammonium diethyldithiocarbamate

Comparison: (DIETHYLTHIOCARBAMOYL)METHYLENE DIETHYLCARBAMODITHIOATE is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions more effectively than its counterparts. This unique property makes it particularly useful in applications requiring strong chelation and inhibition of nitric oxide synthesis .

Properties

Molecular Formula

C11H22N2S3

Molecular Weight

278.5 g/mol

IUPAC Name

[2-(diethylamino)-2-sulfanylideneethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C11H22N2S3/c1-5-12(6-2)10(14)9-16-11(15)13(7-3)8-4/h5-9H2,1-4H3

InChI Key

CNCIYWYBJUTHQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)CSC(=S)N(CC)CC

Origin of Product

United States

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